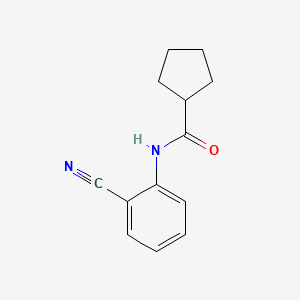

N-(2-cyanophenyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-(2-cyanophenyl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-9-11-7-3-4-8-12(11)15-13(16)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYFHBVACAFNQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2 Cyanophenyl Cyclopentanecarboxamide

Established Synthetic Routes for Cyclopentanecarboxamide (B1346233) Derivatives

The synthesis of N-(2-cyanophenyl)cyclopentanecarboxamide is fundamentally built upon well-established methods for creating amide bonds and incorporating specific molecular fragments.

Amide Bond Formation Strategies for the Cyclopentanecarboxamide Core

The formation of the amide linkage is the cornerstone of synthesizing the cyclopentanecarboxamide core. The most prevalent strategy involves the coupling of a cyclopentanecarboxylic acid derivative with an appropriate amine. google.com Direct condensation of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. wikipedia.orgfishersci.it To overcome this, the carboxylic acid is typically "activated" to enhance its electrophilicity. libretexts.org

Common activation strategies include:

Conversion to Acyl Chlorides: Cyclopentanecarboxylic acid can be converted to the more reactive cyclopentanecarbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.it The resulting acyl chloride readily reacts with an amine, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. wikipedia.orgfishersci.it This method is known as the Schotten-Baumann reaction. fishersci.it

Use of Coupling Reagents: A wide array of coupling reagents, many developed for peptide synthesis, are employed to facilitate amide bond formation directly from the carboxylic acid. fishersci.it These reagents convert the carboxylic acid into a highly activated ester intermediate in situ. fishersci.it The choice of reagent can be critical for optimizing yield and purity.

Below is a table of common coupling reagents used in amide synthesis.

| Coupling Reagent Category | Specific Examples | Mechanism of Action |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.it |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Forms an active ester intermediate, often with benzotriazole. |

| Uronium/Guanidinium Salts | HATU, HBTU, TBTU | Forms an activated species that readily reacts with the amine component. fishersci.it |

| Additives | 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt) | Often used with carbodiimides to suppress side reactions and increase reaction rates. fishersci.it |

This table is generated based on information from sources fishersci.it.

Introduction of the 2-Cyanophenyl Moiety

The introduction of the 2-cyanophenyl group is achieved by using 2-aminobenzonitrile (B23959) as the amine component in the amide bond formation step. Following the activation of cyclopentanecarboxylic acid (as described in 2.1.1), the subsequent nucleophilic attack by the amino group of 2-aminobenzonitrile forms the desired N-(2-cyanophenyl)cyclopentanecarboxamide.

The general reaction is as follows: Cyclopentanecarbonyl-X + H₂N-C₆H₄-CN → Cyclopentyl-CO-NH-C₆H₄-CN + HX (Where X is a leaving group, such as Cl or an activated ester)

The synthesis of related N-substituted cyano-aryl carboxamides has been documented, where a precursor is reacted with various amines to generate a library of compounds. nih.gov This modular approach, combining a specific activated acid with a specific amine, is a foundational concept in medicinal and materials chemistry. nih.gov

Novel Synthetic Approaches and Catalyst Development

Modern synthetic chemistry seeks not only to create molecules but to do so with high precision and environmental consideration. This has led to the development of advanced catalytic systems and greener methodologies applicable to the synthesis of N-(2-cyanophenyl)cyclopentanecarboxamide and its analogs.

Stereoselective and Enantioselective Synthesis of N-(2-cyanophenyl)cyclopentanecarboxamide Analogues

While N-(2-cyanophenyl)cyclopentanecarboxamide itself is achiral, the introduction of substituents on the cyclopentane (B165970) ring can create one or more stereocenters. The development of methods to control this stereochemistry is a significant area of research.

Chiral Building Blocks: One approach is to start with a stereochemically pure cyclopentanecarboxylic acid derivative. Such chiral starting materials can be sourced from the "chiral pool" of natural products or synthesized through asymmetric methods.

Catalytic Asymmetric Synthesis: More advanced strategies involve the use of chiral catalysts to induce stereoselectivity. Organocatalysis, for instance, has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including scaffolds that could be precursors to chiral cyclopentane derivatives. rsc.org For example, chiral Brønsted acids have been used to catalyze stereoselective intramolecular reactions to form cyclic structures with high enantioselectivity. rsc.org Methods for the stereoselective synthesis of other carbocycles, such as cyclobutanes from pyrrolidines, highlight the potential for innovative ring contraction or expansion strategies to access stereodefined cyclopentanes. nih.gov These advanced catalytic approaches could be adapted to produce specific stereoisomers of substituted N-(2-cyanophenyl)cyclopentanecarboxamide analogs. google.com

Green Chemistry Principles in N-(2-cyanophenyl)cyclopentanecarboxamide Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes by following a set of twelve principles. nih.gov Applying these principles to the synthesis of N-(2-cyanophenyl)cyclopentanecarboxamide can lead to more sustainable and efficient production. mdpi.comjocpr.com

Key green approaches include:

Use of Greener Solvents: Traditional amide syntheses often use hazardous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Green alternatives include water, supercritical CO₂, or biodegradable solvents derived from renewable resources. jocpr.com

Catalysis: The use of catalysts is inherently greener than using stoichiometric reagents (which are consumed in the reaction) because catalysts are used in small amounts and can often be recycled, thus minimizing waste. nih.gov This applies to both the coupling reagents used for amide formation and catalysts used in other synthetic steps.

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild, aqueous conditions. mdpi.com The use of enzymes, such as lipases or specific amidases, for amide bond formation represents a promising green alternative to conventional chemical methods. nih.gov Chemoenzymatic processes can offer high atom economy and produce less waste. nih.gov

Energy Efficiency: Techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govejcmpr.com

The following table contrasts conventional and green approaches to amide synthesis.

| Synthesis Aspect | Conventional Approach | Green Chemistry Approach |

| Solvents | Chlorinated solvents (DCM), polar aprotic solvents (DMF) fishersci.it | Water, supercritical CO₂, bio-based solvents, or solvent-free conditions jocpr.com |

| Reagents | Stoichiometric coupling reagents or activating agents (e.g., SOCl₂) fishersci.it | Catalytic methods (organocatalysis, metal catalysis), biocatalysis (enzymes) nih.govmdpi.com |

| Waste | Generation of byproducts from coupling/activating agents (e.g., dicyclohexylurea from DCC) | Minimized waste through high atom economy and recyclable catalysts researchgate.net |

| Energy | Prolonged heating under reflux libretexts.org | Microwave-assisted synthesis, reactions at ambient temperature nih.govejcmpr.com |

This table is generated based on information from sources fishersci.itlibretexts.orgnih.govmdpi.comjocpr.comejcmpr.comresearchgate.net.

Derivatization Strategies and Scaffold Modification

The N-(2-cyanophenyl)cyclopentanecarboxamide structure serves as a scaffold that can be chemically modified to produce a diverse range of derivatives. These modifications are typically aimed at exploring structure-activity relationships in fields like medicinal chemistry. Derivatization can occur at several points on the molecule.

Modification of the Cyclopentane Ring: Substituents can be introduced onto the cyclopentane ring to alter the molecule's steric and electronic properties. This can be achieved by starting with substituted cyclopentanecarboxylic acids. google.com

Modification of the Phenyl Ring: The 2-cyanophenyl moiety can be altered by adding other functional groups to the aromatic ring or by changing the position of the cyano group.

Scaffold Hopping: This advanced strategy involves making more significant changes to the core structure while aiming to retain or improve its desired properties. nih.gov For N-(2-cyanophenyl)cyclopentanecarboxamide, this could involve replacing the cyclopentane ring with a different carbocyclic (e.g., cyclobutane, cyclohexane) or heterocyclic ring. nih.gov Alternatively, the entire 2-cyanophenyl group could be replaced by another aromatic or heteroaromatic system. nih.gov Such strategies are a cornerstone of modern drug discovery, enabling the exploration of new chemical space. nih.gov

The table below outlines potential sites for derivatization.

| Molecular Moiety | Potential Modification Site | Example of Modification |

| Cyclopentane Ring | C1-C5 positions | Introduction of alkyl, hydroxyl, or other functional groups. |

| Amide Linkage | N-H proton | Alkylation (though this would create a tertiary amide). |

| Phenyl Ring | C3'-C6' positions | Introduction of halogens, methoxy, or nitro groups. |

| Cyano Group | C2' position | Relocation to C3' or C4' position; conversion to other functional groups (e.g., tetrazole). |

Research on N-(2-cyanophenyl)cyclopentanecarboxamide Remains Undisclosed in Public Scientific Literature

Despite extensive searches of scientific databases and chemical literature, no specific research or data has been found concerning the synthesis, chemical transformations, or purification of the compound N-(2-cyanophenyl)cyclopentanecarboxamide. Therefore, the generation of a detailed article based on the provided outline is not possible at this time.

The inquiry for detailed synthetic methodologies, including explorations of substituent effects, ring modifications, and amide linker diversification for N-(2-cyanophenyl)cyclopentanecarboxamide, did not yield any specific published findings. Similarly, information regarding its purification and isolation to research-grade purity is absent from the public scientific domain.

While general principles of organic synthesis can be applied to hypothesize potential routes for its creation—likely through the acylation of 2-aminobenzonitrile with cyclopentanecarbonyl chloride—no specific literature exists to substantiate this or to provide the detailed experimental data required for the requested article. The absence of information extends to all subsections of the proposed outline:

Purification and Isolation Methodologies for Research Purity:No specific protocols for the purification of N-(2-cyanophenyl)cyclopentanecarboxamide to a high degree of purity have been published.

Without any dedicated research to draw upon, the creation of an authoritative and scientifically accurate article that strictly adheres to the requested topics is unachievable. The compound may exist in chemical supplier catalogs, but it does not appear to be a subject of published academic or industrial research that is publicly accessible.

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR Techniques in N-(2-cyanophenyl)cyclopentanecarboxamide Research

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of N-(2-cyanophenyl)cyclopentanecarboxamide.

¹H NMR Spectroscopy: The ¹H NMR spectrum of N-(2-cyanophenyl)cyclopentanecarboxamide would be expected to show distinct signals corresponding to the protons of the cyanophenyl and cyclopentanecarboxamide (B1346233) moieties. The aromatic protons on the cyanophenyl ring typically appear in the downfield region (δ 7.0-8.0 ppm) and would exhibit splitting patterns (e.g., doublets, triplets) indicative of their substitution pattern and coupling with neighboring protons. The single proton of the amide (N-H) group would likely be observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons on the cyclopentyl ring would appear in the upfield region, with the methine proton adjacent to the carbonyl group appearing at a lower field than the methylene protons due to the deshielding effect of the carbonyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key resonances would include the carbonyl carbon of the amide group (typically around δ 170-180 ppm) and the carbon of the nitrile group (around δ 115-125 ppm). The aromatic carbons of the cyanophenyl ring would resonate in the δ 110-150 ppm range, while the carbons of the cyclopentyl ring would appear in the upfield region (δ 20-50 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide (C=O) | - | ~175 |

| Nitrile (C≡N) | - | ~118 |

| Aromatic C-H | 7.2 - 7.8 | 120 - 140 |

| Aromatic C-CN | - | ~110 |

| Aromatic C-N | - | ~145 |

| Cyclopentyl CH | 2.5 - 3.0 | 45 - 55 |

| Cyclopentyl CH₂ | 1.5 - 2.0 | 25 - 35 |

| Amide N-H | 8.0 - 9.5 | - |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Methodologies for Comprehensive Structural Assignment

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular fragments. nist.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For N-(2-cyanophenyl)cyclopentanecarboxamide, COSY would show correlations between adjacent protons on the aromatic ring and between the protons on the cyclopentyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly powerful for connecting the different fragments of the molecule, for instance, by showing a correlation from the amide N-H proton to the carbonyl carbon and to carbons on the cyanophenyl ring, as well as from the cyclopentyl methine proton to the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns. mit.edu

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. researchgate.net For N-(2-cyanophenyl)cyclopentanecarboxamide (C₁₃H₁₄N₂O), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This high level of accuracy is critical for confirming the identity of a newly synthesized compound.

Tandem Mass Spectrometry for Structural Insights of Derivatives

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. chemicalbook.com The resulting fragmentation pattern provides valuable information about the structure of the molecule. For derivatives of N-(2-cyanophenyl)cyclopentanecarboxamide, characteristic fragmentation pathways would likely involve the cleavage of the amide bond, leading to fragments corresponding to the cyanophenylamine and cyclopentanecarbonyl moieties. The fragmentation of the cyclopentyl ring and potential rearrangements can also offer further structural clues.

Interactive Data Table: Expected Mass Spectrometry Data

| Analysis Type | Expected Result for C₁₃H₁₄N₂O | Information Gained |

| HRMS (e.g., ESI-TOF) | [M+H]⁺ ion with m/z corresponding to the exact mass of C₁₃H₁₅N₂O⁺ | Precise elemental composition and confirmation of molecular formula. |

| Tandem MS (MS/MS) | Fragmentation ions corresponding to the loss of the cyclopentanecarbonyl group and other characteristic fragments. | Structural confirmation and identification of molecular substructures. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectrum.

For N-(2-cyanophenyl)cyclopentanecarboxamide, the IR spectrum would be expected to show several key absorption bands:

N-H Stretch: A sharp peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.

C-H Stretches: Absorption bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclopentyl group and just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.

C≡N Stretch: A sharp, intense absorption band around 2220-2260 cm⁻¹ characteristic of the nitrile functional group.

C=O Stretch: A strong, sharp absorption band in the range of 1630-1680 cm⁻¹, which is characteristic of the amide carbonyl group (Amide I band).

N-H Bend: An absorption in the region of 1510-1570 cm⁻¹ (Amide II band), resulting from the N-H bending vibration coupled with C-N stretching.

C-N Stretch: An absorption band for the amide C-N stretch is typically observed around 1400 cm⁻¹.

Aromatic C=C Stretches: Several bands in the 1450-1600 cm⁻¹ region corresponding to the carbon-carbon stretching vibrations within the aromatic ring.

The collective data from these spectroscopic techniques provide a detailed and confirmed structural elucidation of N-(2-cyanophenyl)cyclopentanecarboxamide, leaving no ambiguity as to its chemical identity.

X-ray Crystallography for Three-Dimensional Atomic Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, analysis of the crystal lattice reveals the nature of intermolecular interactions that govern the packing of molecules. Although a specific single-crystal X-ray diffraction study for N-(2-cyanophenyl)cyclopentanecarboxamide is not publicly available, a detailed analysis of its structural features can be inferred from crystallographic data of closely related compounds.

Single-Crystal X-ray Diffraction of N-(2-cyanophenyl)cyclopentanecarboxamide and Its Co-Crystals

While dedicated single-crystal X-ray diffraction data for N-(2-cyanophenyl)cyclopentanecarboxamide is not found in the current literature, the principles of this technique are well-established for elucidating the structures of similar organic molecules. The process would involve growing a suitable single crystal of the compound, which is then exposed to a focused X-ray beam. The diffraction pattern produced is a result of the interaction between the X-rays and the electron clouds of the atoms within the crystal lattice. By analyzing the intensities and positions of the diffracted beams, the electron density map of the molecule can be constructed, leading to the precise coordinates of each atom.

Co-crystals of N-(2-cyanophenyl)cyclopentanecarboxamide, formed with other molecules (co-formers) through non-covalent interactions, would also be amenable to single-crystal X-ray diffraction. This approach is often used to modify the physicochemical properties of a compound. The resulting crystal structure would reveal the specific intermolecular interactions, such as hydrogen bonds or π-π stacking, between the target molecule and the co-former.

Based on crystallographic data of analogous N-aryl amides, a hypothetical data table of expected crystallographic parameters for N-(2-cyanophenyl)cyclopentanecarboxamide is presented below.

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (Common for similar amides) |

| a (Å) | 5 - 15 |

| b (Å) | 5 - 20 |

| c (Å) | 10 - 25 |

| α (°) | 90 |

| β (°) | 90 - 110 (for Monoclinic) |

| γ (°) | 90 |

| Volume (ų) | 1000 - 2000 |

| Z (molecules per unit cell) | 4 or 8 |

Note: This table is predictive and based on common values for similar organic molecules.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of N-(2-cyanophenyl)cyclopentanecarboxamide would be predominantly governed by a network of intermolecular interactions. The amide functional group is a strong hydrogen bond donor (N-H) and acceptor (C=O), which would likely lead to the formation of hydrogen-bonded chains or dimers.

Key Expected Intermolecular Interactions:

N-H···O=C Hydrogen Bonds: This is the most probable and strongest intermolecular interaction. In many crystalline amides, molecules are linked into chains or centrosymmetric dimers through these hydrogen bonds.

π-π Stacking: The presence of the cyanophenyl ring allows for potential π-π stacking interactions between adjacent aromatic rings. The offset or face-to-face arrangement would depend on the electronic nature and steric hindrance of the substituents.

C-H···N Interactions: The nitrile group can act as a weak hydrogen bond acceptor, potentially forming C-H···N interactions with hydrogen atoms from the cyclopentane (B165970) ring or the phenyl ring of neighboring molecules.

C-H···O Interactions: The carbonyl oxygen can also participate in weaker C-H···O hydrogen bonds with aliphatic or aromatic C-H donors.

A hypothetical table of expected intermolecular contact distances is provided below, based on typical values observed in related crystal structures.

| Interaction Type | Donor-Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H···O | 2.8 - 3.2 |

| π-π Stacking | Centroid-Centroid | 3.5 - 4.0 |

| Weak Hydrogen Bond | C-H···N | 3.2 - 3.6 |

| Weak Hydrogen Bond | C-H···O | 3.1 - 3.5 |

Note: These are generalized distances and can vary based on the specific crystal packing.

Conformational Analysis and Tautomerism Studies via Crystallography

Crystallographic data would provide invaluable insights into the preferred conformation of N-(2-cyanophenyl)cyclopentanecarboxamide in the solid state.

Conformational Features:

Amide Bond Planarity: The amide group (C-CO-N-H) is expected to be planar or nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl group.

Cyclopentane Ring Conformation: The cyclopentane ring is not planar and typically adopts an envelope or twist conformation to minimize steric strain. X-ray crystallography would precisely define this conformation.

Tautomerism:

N-(2-cyanophenyl)cyclopentanecarboxamide exists predominantly in the amide tautomeric form. The alternative imidic acid tautomer is significantly less stable. X-ray crystallography would be able to definitively confirm the amide form by locating the hydrogen atom on the nitrogen atom of the amide group. The bond lengths within the amide group (C=O and C-N) would also be consistent with the amide tautomer.

A hypothetical table of selected bond lengths and torsion angles is presented to illustrate the type of data obtainable from a crystallographic study.

| Bond/Torsion Angle | Expected Value/Range |

| C=O Bond Length (Å) | 1.22 - 1.25 |

| C-N (amide) Bond Length (Å) | 1.32 - 1.35 |

| N-C(phenyl) Bond Length (Å) | 1.41 - 1.44 |

| C≡N Bond Length (Å) | 1.13 - 1.16 |

| Phenyl/Amide Torsion Angle (°) | 20 - 60 |

Note: These values are based on data from structurally similar molecules.

In Vitro Biochemical and Cellular Investigations of N 2 Cyanophenyl Cyclopentanecarboxamide

Enzyme Kinetic Assays and Mechanism of Action Studies

There is no publicly available information on the characterization of enzyme inhibition or activation by N-(2-cyanophenyl)cyclopentanecarboxamide. Consequently, no data exists for its kinetic parameters such as K_m, V_max, or K_i, nor are there any published mechanistic insights into its potential interactions with enzymes.

Receptor Binding Assays and Ligand-Receptor Interactions

No studies were identified that performed competitive or saturation binding assays for N-(2-cyanophenyl)cyclopentanecarboxamide. As a result, there is no data available on its receptor affinity or the density of its potential binding sites.

Kinetic Binding Assays for Association and Dissociation Rate Constant Determination

Kinetic binding assays are crucial for understanding the dynamic interaction between a ligand and its target protein. These assays measure the rate at which a compound associates with its target (the association rate constant, k_on) and the rate at which it dissociates from the target (the dissociation rate constant, k_off). The ratio of k_off to k_on determines the equilibrium dissociation constant (K_d), a measure of binding affinity. A longer residence time (1/k_off) at the target can sometimes correlate with a more durable pharmacological effect in vivo. Techniques such as surface plasmon resonance (SPR), biolayer interferometry (BLI), and kinetic radioligand binding assays are commonly employed for these measurements.

Allosteric Modulation and Orthosteric Binding Site Characterization

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site where the endogenous ligand binds. This binding can alter the receptor's conformation, thereby modulating the affinity or efficacy of the orthosteric ligand. Positive allosteric modulators (PAMs) enhance the effect of the orthosteric ligand, while negative allosteric modulators (NAMs) reduce it. Characterization studies involve binding assays in the presence and absence of the orthosteric ligand to determine if a compound's binding is dependent on the orthosteric site's occupancy and functional assays to measure changes in downstream signaling.

Protein-Protein Interaction (PPI) Modulation Studies

Protein-protein interactions are fundamental to most cellular processes, making them attractive targets for therapeutic intervention. Small molecules can be designed to either inhibit or stabilize specific PPIs.

Investigation of N-(2-cyanophenyl)cyclopentanecarboxamide's Influence on Specific PPIs

To investigate a compound's effect on a specific PPI, researchers would typically select a PPI known to be involved in a disease pathway. The compound would then be tested for its ability to either disrupt the interaction (inhibitor) or enhance it (stabilizer).

Development of In Vitro Assays for PPI Interference Assessment

A variety of in vitro assays can be developed to assess PPI interference. These include Förster Resonance Energy Transfer (FRET), Time-Resolved FRET (TR-FRET), AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), and co-immunoprecipitation (Co-IP) followed by western blotting. For instance, a FRET-based assay might involve tagging the two interacting proteins with a donor and an acceptor fluorophore. A change in the FRET signal upon addition of the compound would indicate modulation of the interaction.

Cell-Based Assays for Target Engagement and Pathway Analysis

Cell-based assays are essential for confirming that a compound can enter cells and interact with its intended target in a physiological context.

Reporter Gene Assays for Pathway Activation/Inhibition

Reporter gene assays are a common method to study the functional consequences of target engagement. In these assays, a reporter gene (such as luciferase or β-galactosidase) is placed under the control of a transcriptional response element that is regulated by a specific signaling pathway. If a compound modulates a target in that pathway, it will lead to a change in the expression of the reporter gene, which can be quantified by measuring the light output or enzymatic activity. This provides a readout of the compound's ability to either activate or inhibit the pathway.

Immunofluorescence and Flow Cytometry for Cellular Target Localization

Comprehensive searches of available scientific literature and databases did not yield specific studies utilizing immunofluorescence or flow cytometry for the cellular target localization of N-(2-cyanophenyl)cyclopentanecarboxamide. As a result, there are no detailed research findings or data tables to present regarding the subcellular distribution or target engagement of this specific compound using these methodologies.

Biochemical Assays in Cell Lysates for Enzyme Activity

Investigations into the effects of N-(2-cyanophenyl)cyclopentanecarboxamide on enzyme activity through biochemical assays in cell lysates have not been reported in the accessible scientific literature. General protocols for assessing kinase activity in unfractionated cell lysates exist, often employing fluorescence-based sensors to measure perturbations in enzyme function. These methods typically involve optimizing lysate concentration and can use techniques like immunodepletion of the target kinase to validate sensor selectivity. However, the application of these or any other biochemical assays to determine the enzymatic impact of N-(2-cyanophenyl)cyclopentanecarboxamide has not been documented. Therefore, no specific data on its enzymatic inhibition or activation profile within a cellular context is available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification and Design of N-(2-cyanophenyl)cyclopentanecarboxamide Analogues

The journey from a hit compound to a clinical candidate involves extensive chemical modifications to enhance potency, reduce off-target effects, and improve metabolic stability. ed.ac.uk This process is guided by both rational design principles and empirical data obtained from screening compound libraries.

Modern drug discovery heavily relies on computational methods to guide the synthesis of new analogues. nih.govnih.govspringernature.com In the case of N-(2-cyanophenyl)cyclopentanecarboxamide, computational tools can be employed to model its interaction with its biological target. nih.gov Assuming a kinase target, for instance, molecular docking simulations can predict the binding mode of the compound within the ATP-binding pocket. mpg.de These models can highlight key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that contribute to binding affinity.

For example, the cyanophenyl group might engage in specific interactions with the protein backbone, while the cyclopentyl moiety could occupy a hydrophobic pocket. Computational analysis can help prioritize modifications that are most likely to improve these interactions. nih.govdocumentsdelivered.com For instance, if the cyclopentyl group is not an ideal fit for the hydrophobic pocket, computational models can suggest alternative cyclic or acyclic substituents that might achieve a better shape complementarity. Similarly, quantum mechanics calculations can be used to assess the electronic properties of the molecule and guide modifications to the cyanophenyl ring to enhance binding or modulate reactivity.

To broadly explore the SAR of N-(2-cyanophenyl)cyclopentanecarboxamide, the synthesis of a diverse library of analogues is essential. nih.govcombichemistry.com This can be achieved through combinatorial chemistry approaches, where different building blocks are systematically combined to generate a large number of related compounds. combichemistry.comrjraap.com For this scaffold, variations can be introduced at three main positions: the cyclopentyl ring, the amide linker, and the cyanophenyl ring.

Table 1: Representative Library of N-(2-cyanophenyl)cyclopentanecarboxamide Analogues for HTS

| Compound ID | R1 (Cycloalkyl) | R2 (Amide) | R3 (Substituent on Phenyl Ring) |

| NC-1 (Parent) | Cyclopentyl | -NHCO- | 2-CN |

| NC-2 | Cyclobutyl | -NHCO- | 2-CN |

| NC-3 | Cyclohexyl | -NHCO- | 2-CN |

| NC-4 | Tetrahydrofuranyl | -NHCO- | 2-CN |

| NC-5 | Cyclopentyl | -CONH- (reversed amide) | 2-CN |

| NC-6 | Cyclopentyl | -NHSO2- | 2-CN |

| NC-7 | Cyclopentyl | -NHCO- | 2-CN, 4-F |

| NC-8 | Cyclopentyl | -NHCO- | 2-CN, 5-Cl |

| NC-9 | Cyclopentyl | -NHCO- | 2-CN, 4-OCH3 |

This library can then be subjected to high-throughput screening (HTS) to rapidly assess the biological activity of each compound. combichemistry.comnih.gov HTS assays are designed to be rapid, miniaturized, and automated, allowing for the testing of thousands of compounds in a short period. The data generated from HTS provides a broad overview of the SAR landscape and helps to identify promising areas for further optimization. nih.gov

Mapping of Key Pharmacophoric Features for Biological Activity

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target. nih.govresearchgate.net By analyzing the SAR data from a series of active analogues, it is possible to construct a pharmacophore model for N-(2-cyanophenyl)cyclopentanecarboxamide.

Based on the structure of N-(2-cyanophenyl)cyclopentanecarboxamide and SAR data from related molecules, several key pharmacophoric features can be proposed:

Hydrogen Bond Donor: The amide N-H group is likely to act as a hydrogen bond donor, forming a crucial interaction with a hydrogen bond acceptor on the target protein (e.g., the backbone carbonyl of a hinge region residue in a kinase). nih.gov

Hydrogen Bond Acceptor: The amide carbonyl oxygen is a potential hydrogen bond acceptor.

Aromatic/Hydrophobic Region: The cyanophenyl ring can participate in hydrophobic or pi-stacking interactions with aromatic residues in the binding site. The cyano group itself can act as a hydrogen bond acceptor or engage in dipole-dipole interactions.

Systematic modification of the N-(2-cyanophenyl)cyclopentanecarboxamide scaffold allows for a detailed analysis of how different substituents affect biological activity. ed.ac.ukdocumentsdelivered.com

Cyclopentyl Ring Modifications: The size and nature of the hydrophobic group can significantly impact potency. Replacing the cyclopentyl ring with smaller (cyclobutyl) or larger (cyclohexyl) rings can probe the size of the hydrophobic pocket. Introduction of heteroatoms (e.g., tetrahydrofuranyl) can introduce additional hydrogen bonding opportunities.

Amide Linker Modifications: The amide bond is often critical for maintaining the correct orientation of the phenyl ring and the alkyl substituent. Inverting the amide or replacing it with other linkers, such as a sulfonamide, can help to understand the importance of the hydrogen bonding pattern.

Table 2: Hypothetical SAR Data for N-(2-cyanophenyl)cyclopentanecarboxamide Analogues

| Compound ID | Modification | Rationale | Hypothetical IC50 (nM) |

| NC-1 | Parent Compound | Baseline | 50 |

| NC-2 | Cyclobutyl instead of Cyclopentyl | Probe size of hydrophobic pocket | 150 |

| NC-3 | Cyclohexyl instead of Cyclopentyl | Probe size of hydrophobic pocket | 75 |

| NC-7 | 4-Fluoro substitution on phenyl ring | Modulate electronics, potential H-bond | 25 |

| NC-8 | 5-Chloro substitution on phenyl ring | Explore steric and electronic effects | 90 |

| NC-9 | 4-Methoxy substitution on phenyl ring | Introduce potential steric clash/H-bond | 200 |

IC50 values are hypothetical and for illustrative purposes only.

Influence of Structural Modifications on In Vitro Metabolic Stability (e.g., glucuronidation)

A key aspect of drug design is optimizing for metabolic stability to ensure a suitable pharmacokinetic profile. psu.edu For a compound like N-(2-cyanophenyl)cyclopentanecarboxamide, several metabolic pathways could be relevant, including oxidation and glucuronidation. nih.govnih.gov

Glucuronidation is a common phase II metabolic process where a glucuronic acid moiety is attached to the drug molecule, typically to increase its water solubility and facilitate its excretion. nih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs). For the N-(2-cyanophenyl)cyclopentanecarboxamide scaffold, potential sites for glucuronidation could arise if modifications introduce phenolic hydroxyl groups or if N-glucuronidation of the amide nitrogen occurs.

Structural modifications can be strategically employed to block or reduce metabolic liabilities. psu.edu For example, if a particular position on the phenyl ring is found to be susceptible to oxidative metabolism, introducing a metabolically stable group like a fluorine atom at that position can block this pathway. Similarly, if N-glucuronidation is a significant clearance pathway, modifications to the amide linker or the steric environment around the nitrogen could potentially hinder the access of UGT enzymes.

In vitro metabolic stability assays using liver microsomes or hepatocytes are essential for evaluating the impact of these structural changes. nih.gov By incubating the analogues with these preparations and monitoring the rate of parent compound depletion, researchers can establish a structure-metabolism relationship. This allows for the selection of compounds with a desirable balance of high potency and good metabolic stability for further development.

Future Research Directions and Translational Perspectives

Development of Advanced Methodologies for N-(2-cyanophenyl)cyclopentanecarboxamide Research

The future investigation of N-(2-cyanophenyl)cyclopentanecarboxamide and its analogs will likely benefit from the application of sophisticated research methodologies. These advanced techniques can accelerate the discovery and optimization of lead compounds.

Computational and In Silico Approaches : The use of computer-aided drug design (CADD) can be instrumental in the early stages of research. Methodologies such as molecular docking, de novo design, and virtual screening can be employed to predict the interactions of N-(2-cyanophenyl)cyclopentanecarboxamide derivatives with various biological targets. These computational tools allow for the rapid assessment of large libraries of virtual compounds, helping to prioritize molecules with the highest potential for desired biological activity and optimizing them for properties like binding affinity.

High-Throughput Screening (HTS) : To experimentally assess the biological activity of a library of N-(2-cyanophenyl)cyclopentanecarboxamide analogs, high-throughput screening (HTS) is an indispensable tool. HTS allows for the rapid testing of thousands of compounds against specific targets or in cell-based assays to identify "hits" with desired effects. The development of robust and miniaturized assays is crucial for the successful implementation of HTS campaigns.

Combinatorial Chemistry : The synthesis of a diverse library of analogs based on the N-(2-cyanophenyl)cyclopentanecarboxamide scaffold can be efficiently achieved through combinatorial chemistry. This approach allows for the systematic modification of different parts of the molecule to explore the structure-activity relationship (SAR) and identify key chemical features responsible for biological activity.

Exploration of Novel Biochemical Targets for N-(2-cyanophenyl)cyclopentanecarboxamide and its Analogues

A key area of future research will be the identification and validation of the biochemical targets of N-(2-cyanophenyl)cyclopentanecarboxamide and its derivatives. The chemical structure suggests several plausible target classes.

Enzyme Inhibition : Many carboxamide-containing molecules are known to act as enzyme inhibitors. For instance, various carboxamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are important targets in inflammation and pain. The N-(2-cyanophenyl)cyclopentanecarboxamide scaffold could be explored for its potential to inhibit enzymes such as kinases, proteases, or metabolic enzymes involved in disease pathways.

Receptor Modulation : The cyanophenyl moiety is present in various molecules that interact with cellular receptors. Future studies could investigate the ability of N-(2-cyanophenyl)cyclopentanecarboxamide analogs to modulate the activity of G-protein coupled receptors (GPCRs), nuclear receptors, or ion channels.

Protein-Protein Interaction Disruption : The disruption of protein-protein interactions (PPIs) is an emerging strategy in drug discovery. The rigid structure that can be imparted by the cyclopentane (B165970) ring combined with the functionalities of the cyanophenyl and amide groups could provide a scaffold for designing molecules that interfere with specific PPIs implicated in diseases like cancer.

A summary of potential research targets is presented in the table below:

| Potential Target Class | Examples of Specific Targets | Rationale |

|---|---|---|

| Enzymes | Cyclooxygenases (COX-1, COX-2), Kinases, Proteases | Carboxamide moiety is a common feature in many enzyme inhibitors. |

| Receptors | G-Protein Coupled Receptors (GPCRs), Nuclear Receptors | Cyanophenyl groups are present in various receptor ligands. |

| Protein-Protein Interactions | p53-MDM2, Bcl-2 family interactions | Scaffold may provide a basis for designing molecules to fit into interaction pockets. |

N-(2-cyanophenyl)cyclopentanecarboxamide as a Chemical Probe for Fundamental Biological Processes

Beyond its potential therapeutic applications, N-(2-cyanophenyl)cyclopentanecarboxamide and its derivatives could be developed into valuable chemical probes to study fundamental biological processes.

Activity-Based Protein Profiling (ABPP) : If an analog of N-(2-cyanophenyl)cyclopentanecarboxamide is found to bind irreversibly or with high affinity to a specific protein, it could be modified to create an activity-based probe. Such probes are used to identify and quantify the active members of entire enzyme families in complex biological samples, providing insights into their roles in health and disease.

Fluorescent Probes for Cellular Imaging : By attaching a fluorescent dye to a biologically active analog of N-(2-cyanophenyl)cyclopentanecarboxamide, it may be possible to create a probe for visualizing the localization and dynamics of its target within living cells. For example, redox-activatable probes have been developed to detect cyclooxygenase-2 in cells and animals, demonstrating the utility of such approaches. These tools can be invaluable for understanding the spatial and temporal regulation of biological pathways.

Integration of Multi-Omics Data in N-(2-cyanophenyl)cyclopentanecarboxamide Research

A systems-level understanding of the effects of N-(2-cyanophenyl)cyclopentanecarboxamide can be achieved by integrating data from various "omics" platforms. This holistic approach can provide a comprehensive view of the compound's mechanism of action and potential off-target effects.

Genomics and Transcriptomics : By treating cells or model organisms with N-(2-cyanophenyl)cyclopentanecarboxamide and analyzing changes in gene expression (transcriptomics), researchers can identify the cellular pathways that are modulated by the compound. Genomic data can help in identifying genetic factors that may influence the response to the compound.

Proteomics : Proteomic analyses can reveal changes in protein expression and post-translational modifications in response to treatment with the compound. This can help in identifying the direct targets and downstream effectors of the molecule.

Metabolomics : Metabolomics studies can provide a snapshot of the metabolic state of a biological system. By analyzing how N-(2-cyanophenyl)cyclopentanecarboxamide alters the metabolome, researchers can gain insights into its effects on cellular metabolism and identify potential biomarkers of its activity.

The integration of these multi-omics datasets can lead to a more complete understanding of the biological effects of N-(2-cyanophenyl)cyclopentanecarboxamide, facilitating its development as a therapeutic agent or a research tool.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-cyanophenyl)cyclopentanecarboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via acylation of 2-cyanoaniline with cyclopentanecarbonyl chloride in dichloromethane under basic conditions (e.g., triethylamine) at 0–5°C to minimize side reactions . Yield optimization (typically 50–70%) requires controlled stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and inert atmospheres. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How can researchers confirm the structural identity and purity of N-(2-cyanophenyl)cyclopentanecarboxamide?

- Methodological Answer : Use a combination of:

- 1H NMR : Look for characteristic peaks (e.g., cyclopentane multiplet at δ 1.5–2.1 ppm, aromatic protons near δ 7.5–8.0 ppm) .

- LC-MS : Confirm molecular ion [M+H]+ at m/z 241.1 and fragmentation patterns matching the carboxamide backbone .

- Melting Point : Compare with literature values (e.g., 193–195°C for analogs) to assess crystallinity .

Q. What solvents and storage conditions are recommended for maintaining stability during experiments?

- Methodological Answer : The compound is stable in DMSO or DMF for short-term storage (<1 week at 4°C). For long-term storage, lyophilize and store at -20°C under nitrogen. Avoid aqueous buffers with pH >8 to prevent hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence the compound’s biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest:

- The 2-cyano group enhances binding to hydrophobic pockets in target proteins (e.g., kinases) via π-π stacking .

- Substitution at the para-position with electron-withdrawing groups (e.g., nitro) reduces solubility but increases metabolic stability .

- Compare analogs using in vitro assays (e.g., IC50 measurements) and molecular docking to map critical interactions .

Q. What computational strategies can elucidate the mechanism of action of N-(2-cyanophenyl)cyclopentanecarboxamide?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites for electrophilic/nucleophilic attacks .

- ADMET Prediction : Use tools like SwissADME to assess permeability (e.g., logP ≈ 2.5) and cytochrome P450 interactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and normalize data to internal controls (e.g., β-actin) .

- Dose-Response Curves : Perform 10-point dilution series (0.1–100 µM) to calculate accurate EC50/IC50 values .

- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify confounding interactions .

Q. What advanced techniques are suitable for studying polymorphic forms of N-(2-cyanophenyl)cyclopentanecarboxamide?

- Methodological Answer :

- X-Ray Crystallography : Resolve crystal packing using SHELX-90 with phase annealing for larger structures (space group P212121, Z = 4) .

- DSC/TGA : Characterize thermal stability (decomposition >200°C) and identify phase transitions .

- Powder XRD : Compare experimental patterns with simulated data from Mercury CSD to confirm polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.